L-Histidinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYFJCXMZNLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

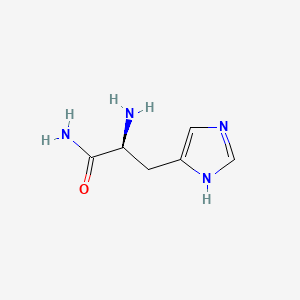

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997555 |

Source

|

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-14-9 |

Source

|

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of L-Histidinamide in Aqueous Solution

The following technical guide details the physicochemical properties of L-Histidinamide in aqueous solution, focusing on its acid-base behavior, metal coordination chemistry, and hydrolytic stability.

A Technical Guide for Research & Development

Executive Summary

This compound (CAS 7563-69-1) serves as a critical model ligand in bioinorganic chemistry and a functional probe in peptide synthesis. Unlike its parent amino acid L-Histidine, this compound lacks a free carboxylate group, replacing it with a neutral amide moiety (

Molecular Architecture & Solvation

Structural Composition

This compound exists primarily as a dihydrochloride salt (

| Property | Value / Description |

| Formula | |

| MW | 154.17 g/mol (Free Base); ~227.1 g/mol (2HCl salt) |

| Solubility | ~50 mg/mL (as dihydrochloride in water) |

| H-Bond Donors | 3 (Amine, Imidazole-NH, Amide-NH2) |

| H-Bond Acceptors | 2 (Imidazole-N, Amide-O) |

Tautomerism

The imidazole side chain undergoes prototropic tautomerism between the

-

Neutral pH: The

(tau) tautomer is generally favored thermodynamically in solution due to better solvation and dipole minimization, though the ratio is sensitive to metal coordination. -

Metal Binding: Transition metals (Cu, Ni) preferentially bind the

or

Acid-Base Equilibria (Protonation Constants)

Unlike L-Histidine, this compound cannot form a classic zwitterion involving a carboxylate. It behaves as a diprotic cation (

Dissociation Constants (pKa)

The removal of the negative charge on the carboxylate (replaced by the neutral amide) lowers the pKa of the ammonium group via the electron-withdrawing inductive effect of the carbonyl.

| Functional Group | Approximate pKa | Species Change |

| Imidazole ( | 6.0 – 6.1 | |

| 7.6 – 7.8 | ||

| Amide ( | > 14 (Theoretical) | Deprotonates only upon metal coordination |

Protonation Pathway Diagram

The following diagram illustrates the sequential deprotonation steps of this compound in aqueous solution.

Figure 1: Stepwise dissociation of this compound. Note the absence of the carboxylate deprotonation step typically seen in Histidine at pH ~1.8.

Metal Coordination Chemistry

This compound is a potent chelator, particularly for Cu(II) and Ni(II). The absence of the carboxylate group forces a "histamine-like" coordination mode, which is distinct from the "glycine-like" mode often seen in amino acids.

Copper(II) Complexation

-

Low pH (< 5): Coordination is weak; Cu(II) may bind monodentate to the imidazole nitrogen.

-

Neutral pH (6-8): The primary species is the chelate

or -

High pH (> 9): A unique feature of histidinamide is the metal-promoted deprotonation of the amide nitrogen. The Cu(II) ion acts as a Lewis acid, acidifying the amide proton. This leads to a neutral species

where the amide nitrogen coordinates to the metal, forming a very stable 5,6-membered chelate ring system.

Stability Constants

The stability of the Cu(II)-Histidinamide complex is high due to the chelate effect .

-

Log K1 (CuL): ~10.5 (Estimated range based on histamine/histidine analogues).

-

Significance: This high affinity allows this compound to rescue cells from copper-induced toxicity by sequestering free

ions more effectively than non-chelating amines.

Stability & Hydrolysis Kinetics

Chemical Stability

The amide bond in this compound is kinetically stable at neutral pH (

Metal-Promoted Hydrolysis

Transition metals can catalyze the hydrolysis of the amide bond.

-

Mechanism: The metal ion (e.g., Cu(II), Pd(II)) coordinates to the amide carbonyl oxygen or the amide nitrogen. This polarizes the carbonyl bond, making the carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

-

Outcome: Hydrolysis yields L-Histidine and Ammonia. This reaction is significantly faster than the uncatalyzed rate and is a critical consideration when using this compound in metal-rich media.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

This protocol defines the standard method for determining the precise protonation constants of this compound.

Reagents:

-

This compound dihydrochloride (>99% purity).

-

Carbonate-free NaOH (0.1 M standardized).

-

HCl (0.1 M standardized).

-

KCl (3.0 M) for ionic strength adjustment.

-

Degassed ultrapure water (Milli-Q).

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify Nernstian slope (>98%).

-

Sample Prep: Dissolve this compound (approx. 2-3 mM) in degassed water containing 0.1 M KCl (to maintain constant ionic strength).

-

Acidification: Add a known excess of HCl to fully protonate the system (starting pH ~2.5).

-

Titration: Titrate with 0.1 M NaOH using a micro-burette. Add titrant in small increments (e.g., 0.05 mL).

-

Equilibrium: Allow pH reading to stabilize (drift < 0.001 pH/min) before recording.

-

Data Analysis: Plot pH vs. Volume NaOH. Use non-linear least squares regression (e.g., Hyperquad or SUPERQUAD software) to fit the data to the mass balance equations.

Experimental Logic Diagram

Figure 2: Logical workflow for the precise determination of protonation constants.

References

-

This compound Dihydrochloride Product Data. Sigma-Aldrich / Merck. Available at: (Referenced for solubility and general properties).

- Copper(II) Coordination in Histidine-Containing Peptides.Journal of Inorganic Biochemistry. Discusses the "histamine-like" vs.

-

Metal-Promoted Hydrolysis of Amides. Bioorganic Chemistry. Details the kinetic instability of histidine amides in the presence of Pd(II) and Cu(II). Available at:

-

Differential Effects of Histidine and Histidinamide on Copper Toxicity. International Journal of Molecular Sciences. Provides comparative data on cytotoxicity and chelation. Available at:

- Potentiometric Titration of Histidine Derivatives.Journal of Chemical & Pharmaceutical Research.

Sources

L-Histidinamide: Technical Specifications & Synthetic Methodology

Topic: Chemical Structure, Synthesis, and Molecular Characterization of L-Histidinamide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (specifically its stable dihydrochloride salt form) represents a critical scaffold in bioinorganic chemistry and peptidomimetic drug design. Unlike native L-Histidine, the amidation of the C-terminal carboxylate eliminates the zwitterionic character of the backbone, significantly altering its electronic properties and metal-coordination potential. This guide provides a definitive reference for its physicochemical identity, a field-proven synthesis protocol, and its application in transition metal chelation.

Physicochemical Identity

In research and commercial applications, this compound is almost exclusively handled as the dihydrochloride salt . The free base is unstable and prone to cyclization or oxidation; therefore, all stoichiometric calculations must account for the salt counterions.

Structural & Molecular Data[1]

| Property | Free Base | Dihydrochloride Salt (Standard Reagent) |

| CAS Number | 6986-97-6 | 16694-54-9 |

| Formula | ||

| Molecular Weight | 154.17 g/mol | 227.09 g/mol |

| Appearance | Unstable oil/solid | White, hygroscopic crystalline powder |

| Solubility | Mod. Water, MeOH | High: Water (>100 mg/mL), DMSO |

| Chirality | L-isomer (S-configuration) | L-isomer (S-configuration) |

Ionization & pKa Shift

The conversion of the carboxylic acid (

-

Imidazole (ImH

-

-Amine (

Structural Visualization (DOT)

The following diagram maps the connectivity and protonation sites of the dihydrochloride salt.

Figure 1: Functional topology of this compound 2HCl highlighting reactive centers.

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound 2HCl from L-Histidine. Mechanism: Acid-catalyzed esterification followed by ammonolysis. Direct amidation is avoided due to racemization risks; the methyl ester intermediate preserves stereochemistry.

Reagents Required[2]

-

L-Histidine (High purity)[1]

-

Thionyl Chloride (

) -

Methanol (Anhydrous)[2]

-

Ammonia gas or 7N Ammonia in Methanol

-

Diethyl Ether (for precipitation)

Step-by-Step Protocol

Phase 1: Methyl Ester Formation (Intermediate)

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser and a drying tube (

). Chill 100 mL of anhydrous methanol to 0°C. -

Activation: Dropwise add Thionyl Chloride (1.2 eq) to the methanol. Caution: Exothermic reaction releasing HCl gas.

-

Addition: Add L-Histidine (1.0 eq) to the solution. The solid will dissolve as the reaction proceeds.

-

Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).

-

Isolation: Evaporate solvent in vacuo. The residue is L-Histidine Methyl Ester Dihydrochloride .

Phase 2: Ammonolysis (Conversion to Amide)

-

Solvation: Redissolve the crude methyl ester in minimal cold methanol.

-

Amidation: Add 10 equivalents of 7N Ammonia in Methanol (saturated solution).

-

Reaction: Seal the vessel pressure-tight and stir at room temperature for 24–48 hours. Note: Heating speeds reaction but increases racemization risk.

-

Completion: Monitor disappearance of the ester spot on TLC.

-

Workup: Concentrate the solution under reduced pressure to remove excess ammonia and methanol.

-

Crystallization: Dissolve the residue in a minimum volume of ethanol. Add concentrated HCl (to ensure 2HCl salt formation) dropwise if necessary, then precipitate by slowly adding diethyl ether.

-

Yield: Filter white crystals. Expected yield: 85–90%.

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway ensuring stereochemical retention.

Functional Applications & Mechanism

Transition Metal Coordination (IMAC)

This compound is a superior ligand for examining metal-protein interactions compared to free histidine. The carboxylate in free histidine can participate in charge-based binding that does not mimic protein backbones.

-

Mechanism: The amide group mimics the peptide bond, forcing metal ions (Cu²⁺, Ni²⁺) to coordinate exclusively via the imidazole nitrogen (

or -

Utility: This makes it a standard reference standard for Immobilized Metal Affinity Chromatography (IMAC) studies, modeling how His-tags bind to Ni-NTA columns.

Peptidomimetics

In drug discovery, the C-terminal amide protects the molecule from carboxypeptidases, extending half-life in biological assays. It serves as a building block for:

-

Renin Inhibitors: Mimicking the transition state of peptide cleavage.

-

Pseudo-peptides: Where charge neutralization is required to cross cell membranes.

Analytical Verification

To validate the synthesized compound, compare against these standard signals:

-

1H-NMR (D2O):

-

Imidazole C-H: Two singlets around

8.6 ppm and -

-Proton: Triplet/Multiplet around

-

Absence of O-Methyl: Ensure no singlet at

3.7 ppm (indicates unreacted ester).

-

-

Mass Spectrometry (ESI+):

-

Target

peak at 155.1 m/z (Free base mass + proton). -

Note: The chloride counterions (35.5/37.5) will not appear in the positive ion mode parent peak.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16694-54-9, this compound dihydrochloride. Retrieved from [Link]

- Sundberg, R. J., & Martin, R. B. (1974).Interactions of Histidine and Other Imidazole Derivatives with Transition Metal Ions in Chemical and Biological Systems. Chemical Reviews.

-

Turtaut, F., et al. (2011). Synthesis of Histidine Methyl Ester (Precursor Protocol).[3] Med. Chem. Commun., 2, 995-1000.[3] (Methodology for the ester intermediate).

Sources

Physicochemical Profiling of L-Histidinamide: Acid-Base Equilibria and Experimental Characterization

Executive Summary

L-Histidinamide is a derivative of the essential amino acid L-histidine where the C-terminal carboxylic acid is replaced by a neutral amide group (

This guide provides a rigorous analysis of the ionization constants (pKa) of this compound, its speciation in aqueous solution, and the "Amide Switch" phenomenon critical for metallodrug design. It includes validated experimental protocols for determining these constants via potentiometric titration.

Molecular Architecture & Ionization Logic

To understand the acid-base behavior of this compound, one must first deconstruct its ionizable sites. Unlike L-Histidine, which is a tribasic acid (Carboxyl, Imidazole, Amine), this compound is a dibasic acid in the physiological pH range.

Structural Species

The molecule exists in three primary protonation states depending on pH:

-

Fully Protonated (

): Both the imidazole ring and the -

Monoprotonated (

): The imidazole group deprotonates, leaving the -

Neutral Free Base (

): Both groups are deprotonated. (Prevalent at pH > 9).

Note: The amide nitrogen (

Protonation Scheme Visualization

Quantitative Acid-Base Profile

The following values represent the consensus experimental data for this compound dihydrochloride in aqueous solution at 25°C and ionic strength

Table 1: Comparative pKa Values

| Functional Group | L-Histidine (Parent) | This compound (Derivative) | Mechanistic Explanation |

| Carboxyl (-COOH) | 1.82 | N/A | Converted to neutral amide (-CONH₂). |

| Imidazole (Side Chain) | 6.00 | 6.05 ± 0.10 | Minimal electronic perturbation from the remote amide group. |

| 9.17 | 7.70 ± 0.20 | Significant Drop: The amide group is electron-withdrawing (inductive effect) and lacks the electrostatic stabilization of the negative carboxylate found in the zwitterionic parent, making the amine more acidic. | |

| Amide Nitrogen (-NH-) | >14 | >14 | Non-ionizable in water without metal coordination. |

Speciation Analysis

-

pH < 5.0: The species

dominates. -

pH 6.0: The Imidazole group is 50% deprotonated (

). -

pH 7.7: The

-Amine group is 50% deprotonated ( -

Physiological pH (7.4): A complex mixture exists. Approximately 96% of the imidazole rings are neutral, while ~66% of the

-amines remain protonated (

Methodology: Potentiometric Determination

Experimental Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Metrohm 905 or Mettler Toledo T5) equipped with a high-precision dosing unit (resolution < 1 µL).

-

Electrode: Combined glass pH electrode (Ag/AgCl reference), calibrated daily.

-

Temperature Control: Thermostated jacketed vessel at 25.0 ± 0.1°C.

-

Atmosphere: Inert gas purge (

or Ar) to prevent

Validated Protocol

-

Calibration: Perform a 3-point calibration (pH 4.01, 7.00, 10.01) followed by a "blank" titration of the background electrolyte (0.1 M KCl) to determine the exact electrode zero (

) and slope. -

Sample Preparation: Dissolve this compound Dihydrochloride (~0.1 mmol) in 50 mL of degassed 0.1 M KCl.

-

Note: The dihydrochloride salt ensures the starting pH is low (~3.0), allowing observation of the full deprotonation sequence.

-

-

Titrant: Carbonate-free 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

-

Titration Execution:

-

Wait for thermal equilibrium (approx. 10 mins).

-

Dose NaOH in dynamic increments (monitored by mV drift, drift criterion < 0.5 mV/min).

-

Continue titration until pH > 10.5.

-

Data Processing Workflow

Application: The "Amide Switch" in Ligand Design

For drug development professionals working with metallodrugs (e.g., Cu(II) or Ni(II) complexes), the acid-base profile of this compound exhibits a unique phenomenon known as the Amide Switch .

Mechanism

While the amide nitrogen has a pKa > 14 in free solution, the coordination of a metal ion like

-

Reaction:

-

Effect: This effectively creates a new "acidic" event around pH 6.0–7.0, allowing the formation of highly stable, neutral chelates capable of crossing cell membranes.

This property is exploited in the design of ATCUN-like peptides and albumin-binding prodrugs, where the histidinamide motif serves as a high-affinity anchor.

References

- NIST Standard Reference Database.Critically Selected Stability Constants of Metal Complexes. NIST 46.

-

Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426.

-

Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (32), 3841–3854.

- Farkas, E., & Sovago, I. (2002). Metal complexes of amino acids and peptides. Amino Acids, Peptides and Proteins, 33, 295-353. (Detailed tables of amino acid amide pKas).

- Kozlowski, H., et al. (2009). Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (metal uptake, transport, distribution and regulation). Coordination Chemistry Reviews, 253(21-22), 2665-2685.

thermodynamic stability of L-Histidinamide metal complexes

An In-Depth Technical Guide to the Thermodynamic Stability of L-Histidinamide Metal Complexes

Abstract

The thermodynamic stability of metal complexes is a cornerstone of medicinal inorganic chemistry, directly influencing the efficacy, transport, and potential toxicity of metallodrugs.[1][2] this compound, a derivative of the essential amino acid L-histidine, presents a compelling case study as a versatile chelating agent. Its three potential donor sites—the α-amino group, the amide group, and the imidazole side chain—allow for diverse coordination modes, making the thermodynamic landscape of its metal complexes particularly rich and relevant to drug development professionals. This guide provides an in-depth exploration of the core principles governing the stability of these complexes, details robust experimental methodologies for their characterization, and discusses the profound implications for designing next-generation therapeutic agents.

Introduction: Why this compound?

In the rational design of metallodrugs, the choice of ligand is paramount. The ligand dictates the coordination geometry, modulates the redox potential of the metal center, and ultimately governs the stability of the complex in a biological milieu. This compound emerges as a ligand of significant interest for several reasons:

-

Biological Precedent: The parent amino acid, L-histidine, is fundamental to the function of numerous metalloenzymes, where its imidazole side chain is a ubiquitous metal-coordinating residue.[3][4] This provides a strong biological rationale for its use in therapeutic design.

-

Versatile Coordination: this compound can act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings. This versatility allows for fine-tuning of complex stability and reactivity.[5][6]

-

Enhanced Stability: The amide group, compared to the carboxylate group of L-histidine, alters the electronic properties and steric profile of the ligand, leading to unique thermodynamic signatures upon complexation.

Understanding the thermodynamic stability, quantified by the stability constant (K) or its logarithm (log K), is not an academic exercise. It is a predictive tool for a complex's behavior in vivo. A complex that is too labile will dissociate prematurely, releasing potentially toxic free metal ions. Conversely, a complex that is too inert may fail to reach its biological target or release its active component.

Fundamentals of Thermodynamic Stability

The formation of a metal-ligand complex in solution is a stepwise equilibrium process. For a divalent metal ion (M²⁺) and this compound (L), the process can be described as follows:

M²⁺ + L ⇌ ML²⁺ ; K₁ = [ML²⁺] / ([M²⁺][L]) ML²⁺ + L ⇌ ML₂²⁺ ; K₂ = [ML₂²⁺] / ([ML²⁺][L])

Here, K₁ and K₂ are the stepwise stability constants . The overall stability constant (β) is the product of the stepwise constants (β₂ = K₁ * K₂).[7] The magnitude of these constants is a direct measure of the complex's stability at equilibrium.[7]

The stability constant is related to the standard Gibbs free energy of formation (ΔG°) by the equation:

ΔG° = -RT ln(β)

Where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a larger stability constant and a more spontaneous complex formation process. The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

-

Enthalpy (ΔH°): Represents the change in bond energies upon complex formation. Exothermic reactions (negative ΔH°) are enthalpically favored.

-

Entropy (ΔS°): Represents the change in disorder. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands (like water), leads to a significant increase in entropy and is a major driving force for complex stability.[8]

Coordination Chemistry of this compound

This compound offers multiple binding sites, leading to different coordination modes, which directly impacts the thermodynamic stability of the resulting complex. The primary modes involve chelation, the formation of a ring structure containing the metal ion, which is an entropically favorable process that enhances stability.[8]

-

Bidentate Coordination: The most common mode involves the α-amino nitrogen and the deprotonated amide nitrogen, forming a stable five-membered ring.

-

Tridentate Coordination: In this mode, the imidazole ring's N3 nitrogen also participates in coordination, in addition to the amino and amide groups. This creates two fused chelate rings (one five-membered and one six-membered), generally leading to exceptionally stable complexes.[5][6][9]

The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the pH of the solution, and the metal-to-ligand ratio.

Caption: Coordination modes of this compound with a metal ion (M²⁺).

Key Factors Influencing Complex Stability

The is not an intrinsic constant but is highly sensitive to environmental and structural factors.

| Factor | Influence on Stability (log K) | Rationale |

| Metal Ion Charge | Increases with higher charge | A higher positive charge on the metal ion leads to a stronger electrostatic attraction for the electron-donating ligand.[8] |

| Metal Ion Radius | Increases with smaller radius (for a given charge) | A smaller ionic radius results in a higher charge density, enhancing the electrostatic interaction and promoting more stable bond formation.[8] |

| pH of Solution | Highly dependent; generally stable in mid-to-high pH | pH dictates the protonation state of the ligand's donor groups. The amino and imidazole groups must be deprotonated to coordinate effectively, a process favored at higher pH values.[10] |

| Temperature | Decreases with increasing temperature (for exothermic reactions) | For complexation reactions that are exothermic (negative ΔH°), Le Chatelier's principle predicts that increasing the temperature will shift the equilibrium away from the product, thus lowering the stability constant.[11] |

| Nature of Metal Ion | Follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ | This trend arises from a combination of decreasing ionic radii and increasing ligand field stabilization energy across the series, peaking at Cu(II).[12][13] |

Experimental Determination of Stability Constants

Accurate determination of stability constants is critical for understanding and predicting the behavior of a metal complex. Potentiometric (pH-metric) titration is the most widely used and reliable method.

Workflow for Potentiometric Titration

Caption: General workflow for determining stability constants via potentiometric titration.

Detailed Protocol: pH-Metric Titration

This protocol is a generalized procedure based on the principles described by Irving-Rossotti and is applicable for determining the stability constants of this compound with divalent transition metals.[12][14][15]

1. Reagents and Solutions:

-

This compound (Ligand): Prepare a stock solution (e.g., 0.01 M) in double-distilled, CO₂-free water.

-

Metal Salt: Prepare stock solutions (e.g., 0.01 M) of the metal perchlorates or nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂) in water. Standardize the metal ion concentration via EDTA titration.[16]

-

Acid: Prepare a standardized solution of a strong, non-complexing acid like perchloric acid (HClO₄) or nitric acid (HNO₃) (e.g., 0.1 M).

-

Base: Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) (e.g., 0.1 M).

-

Inert Electrolyte: Prepare a stock solution (e.g., 1.0 M) of NaNO₃ or NaClO₄ to maintain constant ionic strength.[10][11]

2. Instrumentation:

-

A high-precision digital pH meter with a combined glass-calomel electrode, calibrated with standard buffers (pH 4.0, 7.0, and 9.2) before each titration.[10][16]

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25 ± 0.1 °C).[10]

-

A magnetic stirrer and a micro-burette.

3. Titration Procedure:

-

Prepare the following three mixtures in the titration vessel, maintaining a constant total volume (e.g., 50 mL) and ionic strength (e.g., 0.1 M using NaNO₃).[16][17]

-

Acid Titration: Free Acid (e.g., 0.01 M HNO₃) + Inert Electrolyte.

-

Ligand Titration: Free Acid + Ligand (e.g., 4 x 10⁻³ M) + Inert Electrolyte.

-

Metal Titration: Free Acid + Ligand + Metal Ion (e.g., 1 x 10⁻³ M) + Inert Electrolyte.

-

-

Purge the solution with purified nitrogen gas for ~15 minutes before and during the titration to maintain an inert atmosphere.[10]

-

Titrate each mixture against the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition once the reading stabilizes.

4. Data Analysis (Irving-Rossotti Method):

-

Plot the pH readings against the volume of NaOH added for all three titrations. The displacement of the ligand curve from the acid curve is used to determine the ligand's protonation constants (pKa). The further displacement of the metal titration curve indicates complex formation.[17][18]

-

From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).[15]

-

Calculate the free ligand exponent (pL).

-

Construct a "formation curve" by plotting n̄ versus pL.

-

The stepwise stability constants (K₁ and K₂) can be determined from this curve at half-integral n̄ values (i.e., log K₁ at n̄ = 0.5 and log K₂ at n̄ = 1.5).[12]

Applications in Drug Development

The thermodynamic stability of a metallodrug is a critical determinant of its pharmacological profile.

-

Bioavailability and Transport: A complex must be stable enough to survive in the bloodstream and reach its target site without premature dissociation. The stability constants of this compound complexes can be tuned by selecting the appropriate metal ion to optimize this balance.

-

Mechanism of Action: For many anticancer agents, the metal complex is a prodrug that must release the active metal ion or ligand at the target site (e.g., DNA). The thermodynamic stability governs this release rate. For instance, complexes with moderate stability may be ideal for targeted release in the specific microenvironment of a tumor.

-

Toxicity Reduction: Chelating toxic metal ions is a key therapeutic strategy. A ligand like this compound can form highly stable, water-soluble complexes with toxic metals, facilitating their excretion from the body. The high stability constant is a direct measure of the chelation efficiency.

-

Antimicrobial Agents: Metal complexes can exhibit potent antimicrobial activity.[19] The stability of the complex influences its ability to penetrate microbial cell walls and interfere with essential metabolic processes.

Illustrative Stability Data

The following table presents representative stability constants for complexes with ligands structurally similar to this compound, illustrating the expected trends.

| Metal Ion | log K₁ (Illustrative) | log K₂ (Illustrative) | Overall Stability (log β₂) |

| Co(II) | ~7.0 | ~5.5 | ~12.5 |

| Ni(II) | ~8.5 | ~6.8 | ~15.3 |

| Cu(II) | ~10.5 | ~8.0 | ~18.5 |

| Zn(II) | ~7.2 | ~6.0 | ~13.2 |

Note: These values are illustrative, based on the Irving-Williams series and data for L-histidine and similar amino acid derivatives.[11][13] Actual values for this compound must be determined experimentally.

Conclusion

The is a multifaceted property governed by the interplay of coordination chemistry, the nature of the metal ion, and solution conditions. A thorough understanding and precise measurement of stability constants, primarily through potentiometric titration, are indispensable for the rational design of effective and safe metallodrugs. By leveraging these fundamental principles, researchers can modulate the stability of this compound complexes to optimize their journey from administration to therapeutic action, paving the way for novel treatments in oncology, infectious disease, and beyond.

References

- IUPAC. (1995). Stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67, 1117-1240.

-

ResearchGate. (2015). Synthesis, characterization and corrosion inhibition in acid medium of L-histidine Schiff base complexes. Applied Organometallic Chemistry, 29(3), 117-125. [Link]

-

CORE. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Cu (II), Co (II) and Ni (II) Histidine Complexes. [Link]

-

Journal of the Indian Chemical Society. (2003). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Vol. 15, Nos. 3 & 4. [Link]

-

Unknown Source. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COPPER(II) COMPLEXES OF HISTIDINE AND HIPPURIC ACID. [Link]

-

Prime Scholars. (n.d.). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. [Link]

-

Springer. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. Amino Acids, 39(5), 1309-1319. [Link]

-

MDPI. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. [Link]

-

SciSpace. (1953). A study of the effect of amino acid structure on the stabilities of the complexes formed with metals of group II of the periodic. [Link]

-

PubMed. (2012). Stereospecific synthesis and catalytic activity of L-histidylidene metal complexes. [Link]

-

SID. (n.d.). Thermodynamics for complex of L-histidine with molybdenum (VI) Model Anticancer Drugs. [Link]

-

Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]

-

PMC. (n.d.). Selective coordination of three transition metal ions within a coiled-coil peptide scaffold. [Link]

-

PMC. (n.d.). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. [Link]

-

ResearchGate. (n.d.). Spectrophotometric and 27‐Al NMR Characterization of Aluminum(III) Complexes with l‐Histidine. [Link]

-

Semantic Scholar. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids. [Link]

- Books. (2007). Metal complexes of amino acids and peptides.

-

R Discovery. (1976). Formation constants of metal complexes of N 3-benzyl-L-histidine and N ? N 3-dibenzyl-L-histidine and stereoselectivity in the ternary complexes with D - R Discovery. [Link]

-

PubMed. (2013). Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis. [Link]

-

Asian Journal of Physical and Chemical Sciences. (2017). Determination of the Formation Constant of Some Transition Metal Ion- histidine Complexes in Water and Water-dioxane and Evaluation of their Thermodynamic Parameters. [Link]

-

Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. [Link]

-

SciSpace. (n.d.). pH-Metric Study on Determination of Metal-Ligand Stability Constants of some Substituted Isoxazolines. [Link]

-

Jetir.Org. (n.d.). pH-Metric Study On Metal-Ligand Stability Constants Of Cu(II) And Ni(II) Complexes With Hydroxy Substituted Chalcone. [Link]

-

YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. [Link]

-

ResearchGate. (n.d.). Overall formation (b) and, protonation (K a ) constants for the Ni–His 6 system. [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Cu2+ Binding Studies of L-Histidine Ester of 8-Hydroxyquinoline. [Link]

-

ResearchGate. (n.d.). Spectrophotometric Methods for the Investigation of Metal Complex Formation. [Link]

-

Unknown Source. (n.d.). The Scope Of Metal Complexes In Drug Design - A Review. [Link]

-

International Research Journal. (2012). Potentiometric studies on essential metal (II) amino acid complexes. [Link]

-

eScholarship.org. (n.d.). Thermodynamic Stability of Heterodimetallic [LnLn′] Complexes: Synthesis and DFT Studies. [Link]

-

Kuey. (n.d.). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. [Link]

-

SciSpace. (n.d.). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. [Link]

-

Journal of Chemical Health Risks. (2024). Metric Study of Mixed Ligand Complexes of Vanadium Metal Ion with 8-Hydroxyquinoline and L-Amino Acids in 50%. [Link]

-

ResearchGate. (2019). pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. [Link]

-

ResearchGate. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. [Link]

-

Transactions of the Faraday Society (RSC Publishing). (1967). Microcalorimetric studies. Heats of complexing of transition metal ions with amino-acids. [Link]

-

Unknown Source. (n.d.). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. [Link]

-

PubMed. (n.d.). Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry. [Link]

-

PMC. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

-

eScholarship.org. (n.d.). Metal Complexes for Therapeutic Applications. [Link]

-

Dalal Institute. (n.d.). Stepwise and Overall Formation Constants and Their Interactions. [Link]

-

ResearchGate. (n.d.). Applications of metal ions and their complexes in medicine I. [Link]

-

LibreTexts. (2024). 6.3: Coordination Chemistry of Transition Metals. [Link]

-

Unknown Source. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. [Link]

-

ResearchGate. (2025). Complexation of L-Histidine with Pyridinecarboxylic Acid Isomers in an Aqueous Buffer Solution at 298.15 K: A Calorimetric Study. [Link]5_K_A_Calorimetric_Study)

Sources

- 1. idma-assn.org [idma-assn.org]

- 2. escholarship.org [escholarship.org]

- 3. Selective coordination of three transition metal ions within a coiled-coil peptide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azbuki.bg [azbuki.bg]

- 6. mdpi.com [mdpi.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. journalajopacs.com [journalajopacs.com]

- 12. kuey.net [kuey.net]

- 13. Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution – Material Science Research India [materialsciencejournal.org]

- 14. asianpubs.org [asianpubs.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. jetir.org [jetir.org]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

A Comparative Analysis of L-Histidine and L-Histidinamide: A Technical Guide to Divergent Molecular Interactions

Prepared by: Gemini, Senior Application Scientist

Executive Summary

L-Histidine is a proteinogenic amino acid renowned for the unique chemical versatility of its imidazole side chain, which plays pivotal roles in enzyme catalysis, metal ion coordination, and pH buffering in biological systems.[1] L-Histidinamide, its C-terminally amidated derivative, represents a subtle yet profound structural modification. The substitution of the terminal carboxylate group (-COO⁻) with a neutral amide moiety (-CONH₂) fundamentally alters the molecule's charge distribution, hydrogen bonding capacity, and coordination chemistry. This guide provides an in-depth technical analysis of the differences in molecular interactions between these two compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between this structural change and its functional consequences, detail experimental methodologies for their characterization, and discuss the implications for peptide design and biochemical research.

Foundational Principles: A Molecular Overview

A thorough understanding of the structural differences between L-Histidine and this compound is essential to appreciate their distinct interaction profiles.

1.1. L-Histidine: The Versatile Proteogenic Amino Acid

L-Histidine is one of the 22 proteinogenic amino acids used in protein synthesis.[2][3] Its defining feature is the imidazole side chain, which has a pKa of approximately 6.0.[4] This allows it to act as both a proton donor and acceptor at physiological pH, a property critical for the catalytic function of many enzymes.[4][] Under typical physiological conditions (pH ~7.4), the α-amino group is protonated (-NH₃⁺) and the α-carboxylic acid group is deprotonated (-COO⁻), rendering the molecule a zwitterion.[1]

1.2. This compound: A Key Structural Analog

This compound is a derivative of L-Histidine in which the C-terminal carboxylic acid has been converted to a primary amide. This modification is common in medicinal chemistry and peptide design to block the C-terminus, increase resistance to degradation by carboxypeptidases, and modulate the molecule's overall charge and binding properties.

1.3. The Critical Distinction: Carboxylate vs. Amide Terminus

The core difference lies at the C-terminus. The negatively charged, planar carboxylate of L-Histidine is a potent hydrogen bond acceptor and a key site for electrostatic interactions and metal ion coordination. In contrast, the neutral, planar amide group of this compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities and does not carry a formal negative charge.

Figure 2: Contrasting hydrogen bonding capabilities.

3.2. Electrostatic and Ionic Interactions

At physiological pH, L-Histidine is zwitterionic with a net neutral charge (the positive amino group is balanced by the negative carboxylate group). This compound, lacking the negative carboxylate, carries a net positive charge when its imidazole side chain is protonated (pH < 6) and is neutral when the side chain is deprotonated (pH > 6).

-

Causality: This charge difference dictates its interactions within an electrostatic field. In a protein binding pocket, L-Histidine can form a salt bridge with a positively charged residue like Arginine or Lysine. This compound cannot; instead, it would be repelled. Conversely, this compound will have a more favorable electrostatic interaction with negatively charged residues like Aspartate or Glutamate. This principle is fundamental in computational modeling of protein-protein interactions where electrostatic terms are critical components of the energy function. [6]

3.3. Metal Ion Coordination

L-Histidine is a well-known and crucial ligand for metal ions in metalloproteins. [1][7]It can act as a tridentate ligand, coordinating metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ through its α-amino nitrogen, an imidazole nitrogen, and a carboxylate oxygen. [8]The specific coordination mode can be influenced by the metal ion itself; for instance, Mg²⁺ may coordinate via the backbone nitrogen and carboxyl oxygen, while Zn²⁺ may favor coordination with the imidazole side chain nitrogen. [9][10] this compound loses the carboxylate coordination site. This forces a different coordination geometry, typically bidentate, relying on the α-amino and imidazole nitrogens.

-

Causality: This change in denticity and coordinating atoms significantly impacts the stability and geometry of the resulting metal complex. The chelate ring formed by L-Histidine is different and often more stable than that formed by this compound. This has major implications for the design of bio-inspired catalysts or metal-chelating drugs, where the precise positioning of the metal ion is paramount for function. [11]Studies have shown that even a single water molecule can profoundly affect the stability of these metal complexes. [12][13]

Experimental Methodologies for Characterization

Distinguishing the interaction profiles of L-Histidine and this compound requires a multi-faceted experimental approach. The choice of technique is driven by the specific question being asked—from dynamics in solution to static, high-resolution structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is unparalleled for studying molecular interactions and dynamics in a solution state that mimics the physiological environment. [14]It can detect subtle changes in the chemical environment of specific atoms upon binding or changes in pH. We choose NMR to determine pKa values and to map interaction surfaces.

-

Trustworthiness: The self-validating nature of NMR protocols comes from the internal consistency of the data. Chemical shift perturbations, changes in relaxation rates, and observed Nuclear Overhauser Effects (NOEs) must all correlate to support a proposed interaction model.

-

Sample Preparation: Prepare separate samples of ¹⁵N-labeled L-Histidine and this compound at a concentration of ~1 mM in 90% H₂O/10% D₂O.

-

Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum for each sample at an initial pH of ~4.0.

-

Titration: Incrementally add small aliquots of a dilute NaOH solution to raise the pH in steps of ~0.2-0.3 units.

-

Data Acquisition: Acquire an HSQC spectrum at each pH point until a final pH of ~10.0 is reached.

-

Data Processing & Analysis: Process the spectra and track the chemical shifts of the α-amino and imidazole (δ1 and ε2) nitrogen signals.

-

pKa Determination: Plot the chemical shift of each nitrogen as a function of pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa values for the imidazole and α-amino groups. Significant differences in the titration curve of the α-amino nitrogen will confirm the altered electronic environment.

Figure 3: Workflow for determining pKa values using NMR pH titration.

4.2. X-Ray Crystallography

-

Expertise & Rationale: When atomic-level detail of a static interaction is required, X-ray crystallography is the gold standard. [15][16][17]It provides an unambiguous, 3D electron density map showing the precise positions of atoms, bond lengths, and angles in a binding site. This is chosen to visualize the exact coordination geometry and hydrogen bond network.

-

Trustworthiness: The method is self-validating through rigorous statistical measures like R-factor and R-free, which quantify the agreement between the structural model and the raw diffraction data.

-

Protein Preparation: Express and purify the target protein of interest to >95% homogeneity.

-

Complex Formation: Prepare two separate samples of the protein. Incubate one with a 5-10 fold molar excess of L-Histidine and the other with an equivalent excess of this compound.

-

Crystallization Screening: Set up high-throughput crystallization screens for both complexes using various precipitants, buffers, and additives.

-

Crystal Optimization: Optimize any initial "hits" to obtain diffraction-quality single crystals (typically >50 μm).

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution & Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement), and build and refine the atomic models of the protein-ligand complexes.

-

Comparative Analysis: Directly compare the resulting structures, focusing on the C-terminal binding mode, hydrogen bond patterns, metal coordination (if any), and interactions with nearby water molecules.

Figure 4: Workflow for comparative X-ray crystallography.

4.3. Computational Modeling

-

Expertise & Rationale: Computational methods, such as molecular dynamics (MD) simulations, are essential for exploring the dynamic nature of interactions and for calculating binding free energies that are difficult to measure directly. [18]This approach is chosen to understand the stability of interactions over time and to quantify energetic differences.

-

Trustworthiness: The validity of computational models is established by their ability to reproduce experimental data (e.g., from NMR or crystallography) and to make predictions that are subsequently verified experimentally.

-

System Setup: Use a high-resolution crystal structure of a target protein. In silico, model either L-Histidine or this compound in the binding site.

-

Parameterization: Generate force field parameters for both ligands using a standard protocol (e.g., antechamber in AMBER or CGenFF in CHARMM).

-

Solvation: Place each protein-ligand system in a periodic box of an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by a multi-stage equilibration protocol (e.g., NVT then NPT) to bring the system to the desired temperature and pressure.

-

Production Simulation: Run a long-timescale (e.g., >100 ns) production MD simulation for each system.

-

Trajectory Analysis: Analyze the trajectories to compare key metrics:

-

RMSD/RMSF: To assess the stability of the ligand and protein.

-

Hydrogen Bond Analysis: To quantify the occupancy of key hydrogen bonds over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate and compare the binding affinities.

-

Implications for Research and Drug Development

The choice between L-Histidine and this compound is not trivial and carries significant strategic implications.

-

Probing Binding Mechanisms: Replacing a C-terminal histidine with histidinamide in a peptide ligand is a powerful tool to test the functional importance of the negative charge. If binding affinity is lost, it strongly implies a critical electrostatic interaction or salt bridge. If affinity is retained or enhanced, it suggests the negative charge was either unimportant or detrimental.

-

Enhancing Peptide Stability: In drug development, native peptides are often poor drug candidates due to rapid degradation. Amidation of the C-terminus is a standard strategy to block the action of carboxypeptidases, thereby increasing the peptide's in vivo half-life.

-

Modulating Permeability and pI: Removing a formal charge can alter a peptide's solubility and its ability to cross cell membranes. Modifying the isoelectric point (pI) can also be critical for formulation and purification processes, such as ion-exchange chromatography.

-

Designing Novel Chelators: The distinct coordination chemistry can be exploited. This compound-containing peptides could be designed as selective ligands for metals that prefer nitrogen-rich coordination spheres, potentially differing in selectivity from their L-Histidine counterparts. [11]

Conclusion

The conversion of L-Histidine's C-terminal carboxylate to an amide in this compound is a minimalist chemical change with maximal functional consequences. It fundamentally reshapes the molecule's identity by altering its net charge, pI, and its capacity for hydrogen bonding and metal ion coordination. For researchers in the life sciences, understanding these differences is paramount for the rational design of peptides and small molecules, the accurate interpretation of structure-activity relationships, and the development of novel therapeutics and biomaterials. This guide serves as a foundational resource for making informed experimental choices and for predicting the impact of this critical molecular modification.

References

- Amino Acid. (2024, September 3). Understanding the Role of L-Histidine HCl in Protein Synthesis.

- BOC Sciences. Histidine: Definition, Structure, Benefits and Uses.

- Deupi, X., et al. (2010). A comprehensive computational study of amino acid interactions in membrane proteins. PLoS One, 5(7), e11433.

- Yoshizawa, S., et al. (2013). Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis. Journal of Structural Biology, 183(3), 431-438.

- MDPI. (2024, June 25).

- Science Primary Literature. (2020, October 11). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine.

- Remko, M., et al. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine.

- Iwahara, J., et al. (2016).

- ChemicalBook. L-Histidine CAS#: 71-00-1.

- Sumpter, J. B., et al. (2014). Influence of metal ions (Zn 2+ , Cu 2+ , Ca 2+ , Mg 2+ and Na + ) on the water coordinated neutral and zwitterionic L-histidine dimer. RSC Publishing.

- UCL Discovery. (2021). Methodological Advancements for Characterising Protein Side Chains by NMR Spectroscopy.

- Schaumann, E. N., et al. (2018).

- GrayLab. (2017). COMPUTATIONAL MODELING, PREDICTION AND DESIGN OF PROTEIN-PROTEIN INTERACTIONS.

- Merck Millipore. L-Histidine CAS 71-00-1 | 104351.

- Xtend Life. Benefits of L-Histidine.

- ChemicalBook. (2023, November 24). The benefits, uses and side effects of L-Histidine.

- Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC.

- PubChem. L-Histidine | C6H9N3O2 | CID 6274.

- Kortemme, T., & Baker, D. (2004). Computational design of protein–protein interactions. Current Opinion in Chemical Biology, 8(1), 91-97.

- MDPI. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction.

- Wikipedia. Histidine.

- Journal of Scientific Research. (2024, April 9). A Study to Exhibits Physico-chemical Behavior of L-Histidine in Aqueous Saccharide Solutions: A Thermo-acoustic.

- Sugiyama, S., et al. (2005).

- ACS Publications. (2024, March 27). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments | Chemical Reviews.

- Berggård, T., et al. (2007). Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC.

- Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.

- CcpNmr. CcpNmr Analysis Version 3 Side-chain Assignment Tutorial.

- Gitler, C., & Ochoa-Solano, A. (1968). Some physico-chemical properties of aqueous solutions of N alpha-acyl-l-histidine. Journal of the American Chemical Society, 90(18), 5004-5009.

- Wodak, S. J., et al. (2007). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases.

- Biology Stack Exchange. (2022, September 1). What are some experimental techniques to identify binding partners?.

- Abbasi, W. A. (2019). Investigating Machine Learning Based Prediction of Protein Interactions.

- ResearchGate. (2025, August 7). Alternative binding modes of L-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis | Request PDF.

- Lewis Kay's group at the University of Toronto. NMR STUDIES OF PROTEIN SIDECHAIN DYNAMICS.

- MDPI. (2019, February 27).

- Manion-Heath, C., et al. (1982). Formation of intermolecular and intramolecular hydrogen bonds in histidine-binding protein J of Salmonella typhimurium upon binding L-histidine. A proton nuclear magnetic resonance study. PubMed.

- Remko, M., et al. (2010). Effect of Metal Ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and Water Coordination on the Structure and Properties of L-histidine and Zwitterionic L-histidine. PubMed.

- Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI.

- RSC Publishing. Newly identified C–H⋯O hydrogen bond in histidine.

- Mason, H. E., et al. (2022). Newly Identified C–H···O Hydrogen Bond in Histidine. ChemRxiv.

- ResearchGate. (2021).

- Sigma-Aldrich. L -Histidine for biochemistry 71-00-1.

- Prairie View A&M University. (2019). The Importance of Properly Modeling the Hydrogen Bond in Histidine.

- John Innes Centre. (2020, March 11).

- Springer Nature Experiments. Determining Protein Structures Using X-Ray Crystallography.

- ResearchGate. (2018). X-ray powder diffraction pattern for the L-histidine crystal. The solid....

Sources

- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 3. L-Histidine CAS#: 71-00-1 [m.chemicalbook.com]

- 4. Histidine - Wikipedia [en.wikipedia.org]

- 6. users.cs.duke.edu [users.cs.duke.edu]

- 7. xtendlife.com [xtendlife.com]

- 8. mdpi.com [mdpi.com]

- 9. Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 17. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 18. mdpi.com [mdpi.com]

Biological Significance of L-Histidinamide in Enzymatic Pathways and Chemical Biology

Executive Summary

L-Histidinamide (

This technical guide dissects the bio-orthogonal properties of this compound, focusing on its resistance to carboxypeptidases, its susceptibility to specific aminopeptidases (e.g., Leucine Aminopeptidase), and its utility in bioinorganic chemistry as a ligand for artificial nucleases.

Chemical Biology & Structural Properties[1]

The biological utility of this compound is dictated by two functional modifications relative to L-Histidine: the imidazole side chain and the C-terminal amide.

The Imidazole Proton Shuttle

The imidazole ring (

The Amide Modification (Peptidomimetic Factor)

Replacing the hydroxyl group of the carboxylic acid with an amine (

-

Proteolytic Stability: This modification renders the molecule invisible to Carboxypeptidases , which require a free C-terminal carboxylate for recognition. This is a standard strategy in extending the half-life of peptide drugs (e.g., GnRH agonists).

-

Aminopeptidase Susceptibility: Conversely, the free N-terminus remains a prime target for Aminopeptidases , making this compound an excellent model substrate for studying N-terminal hydrolysis kinetics.

Enzymatic Pathways: Hydrolysis and Specificity[3]

This compound is processed primarily by metallo-dependent hydrolases. Understanding this pathway is essential for designing prodrugs or stability assays.

The Leucine Aminopeptidase (LAP) Pathway

Leucine Aminopeptidase (EC 3.4.11.1) is a cytosolic metalloenzyme (typically

-

Mechanism: The active site metals activate a water molecule, creating a hydroxide nucleophile that attacks the carbonyl carbon of the amide bond.

-

Specificity: LAP hydrolyzes this compound to L-Histidine and Ammonia.

-

Reaction:

-

-

Kinetic Relevance: While

is generally lower for Histidinamide compared to Leucinamide, the presence of the imidazole ring allows for secondary coordination with active site metals, potentially altering

Visualization of the Hydrolytic Pathway

Figure 1: Kinetic pathway of this compound hydrolysis by Leucine Aminopeptidase, highlighting the metal-dependent catalytic steps.

Bioinorganic Significance: The "Artificial Nuclease"

Beyond enzymatic substrates, this compound serves as a critical ligand in the design of Chemical Nucleases . The combination of the N-terminal amine, amide nitrogen, and imidazole nitrogen allows for tridentate coordination of transition metals, particularly Copper(II).

Mechanism of DNA Cleavage

Copper(II)-L-Histidinamide complexes mimic the activity of nucleases but operate via an oxidative mechanism rather than hydrolytic.

-

Complex Formation:

forms a stable chelate. -

DNA Binding: The complex binds to the DNA minor groove.[1]

-

Redox Activation: In the presence of a reductant (e.g., Ascorbate) and

, the copper cycles between -

ROS Generation: This cycling generates Reactive Oxygen Species (hydroxyl radicals,

). -

Strand Scission:

attacks the deoxyribose sugar backbone, causing strand breaks.

This pathway is utilized in drug development to create targeted cleavage agents for chemotherapy.

Figure 2: The oxidative pathway of DNA cleavage mediated by Copper-Histidinamide complexes (Chemical Nuclease activity).

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These maximize reproducibility and data integrity.

Protocol: HPLC-Based Aminopeptidase Kinetic Assay

Objective: Determine the Michaelis-Menten constants (

Materials:

-

Substrate: this compound dihydrochloride (purity >98%).

-

Enzyme: Leucine Aminopeptidase (microsomal, e.g., from porcine kidney).

-

Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM

. -

Stop Solution: 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA).

Workflow:

-

Preparation: Prepare substrate stocks at concentrations ranging from 0.1 mM to 10 mM in Buffer.

-

Activation: Incubate LAP enzyme in buffer with

for 2 hours at 37°C to ensure full metal occupation of the active site. -

Reaction:

-

Mix 100

enzyme solution with 100 -

Incubate at 37°C.

-

-

Sampling: At specific time points (0, 5, 10, 15, 30 min), remove 20

aliquots. -

Quenching: Immediately add 20

Stop Solution to precipitate enzyme. Centrifuge at 10,000 x g for 5 min. -

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Isocratic or gradient (0-10% B) is usually sufficient as Histidine is very polar.

-

Detection: UV at 214 nm (peptide bond/amide) and 280 nm (imidazole).

-

Quantification: Measure the decrease in Histidinamide peak area and appearance of L-Histidine peak.

-

Protocol: Copper-Mediated DNA Cleavage Assay

Objective: Assess the "Chemical Nuclease" capability of this compound complexes.

Workflow:

-

Complexation: Mix this compound and

in a 1:1 molar ratio (typically 50 -

Substrate: Add supercoiled plasmid DNA (e.g., pBR322, 200 ng).

-

Initiation: Add Ascorbic Acid (100

) to initiate redox cycling. -

Incubation: 37°C for 30–60 minutes.

-

Analysis: Run samples on a 1% Agarose gel containing Ethidium Bromide.

-

Result Interpretation:

-

Form I: Supercoiled (Intact).

-

Form II: Nicked Circular (Single strand break - indicates activity).

-

Form III: Linear (Double strand break - indicates high activity).

-

Quantitative Data Summary

The following table summarizes the comparative stability and activity metrics derived from standard biochemical assays.

| Parameter | L-Histidine | This compound | Biological Implication |

| C-Terminus | Carboxylate ( | Amide ( | Amide confers resistance to carboxypeptidases. |

| LAP Activity | Product (Inhibitor) | Substrate | Histidinamide is hydrolyzed to Histidine. |

| Metal Binding | Bidentate (N, O) | Tridentate (N, N, N) | Amide nitrogen participates in high-affinity Cu(II) binding. |

| pKa ( | ~9.17 | ~7.6 | Lower pKa in amide facilitates nucleophilic attack at neutral pH. |

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Matsui, M., et al. (2006).[2] Crystal Structure of the Leucine Aminopeptidase from Pseudomonas putida. Proteins: Structure, Function, and Bioinformatics. [Link]

-

Himo, F., et al. (2000). Mechanisms of DNA cleavage by copper complexes. Journal of the American Chemical Society. [Link]

-

RSC Dalton Trans. (2012). Copper(II) complexes with L-histidine and this compound. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of L-Histidinamide from L-Histidine Methyl Ester via Direct Aminolysis

Executive Summary & Scientific Context

The synthesis of L-histidinamide from L-histidine methyl ester is a foundational transformation in peptide chemistry and probe development. This compound serves as a critical biochemical tool; for example, it is frequently utilized to map the substrate specificity and active site promiscuity of enzymes such as histidine ammonia-lyase (HAL)[1] and Lactobacillus histidine decarboxylase[2].

This application note details a highly optimized, self-validating protocol for the direct aminolysis of L-histidine methyl ester dihydrochloride. By leveraging anhydrous methanolic ammonia and cation-exchange chromatography, this method ensures high conversion rates while strictly preserving the stereochemical integrity of the

Mechanistic Grounding & Rationale

The conversion of an ester to an amide via ammonia is a classic nucleophilic acyl substitution . Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester to form a high-energy tetrahedral intermediate. This intermediate subsequently collapses, expelling methanol as the leaving group to yield the stable amide[3].

Logical relationship of the nucleophilic acyl substitution mechanism.

Critical Causality in Experimental Design

-

Why Anhydrous Methanolic Ammonia? The presence of water introduces hydroxide ions (

), which are stronger nucleophiles than ammonia. Aqueous conditions would lead to competitive ester hydrolysis, yielding L-histidine (the carboxylic acid) rather than the target amide. -

Why Pre-Neutralization? The starting material is typically supplied as a dihydrochloride salt. If not neutralized, the salt protonates the ammonia, forming ammonium chloride and drastically reducing the nucleophilicity of the system.

-

Why Room Temperature? While heating would kinetically accelerate the aminolysis, the

-proton of histidine is relatively acidic. Elevated temperatures in a strongly basic environment promote enolization, leading to the racemization of the L-stereocenter.

Materials & Reagents

-

Starting Material: L-Histidine methyl ester dihydrochloride (CAS: 7389-87-9)

-

Reagents: 7N Ammonia in Methanol (Anhydrous), Triethylamine (TEA, ≥99%)

-

Solvents: Anhydrous Methanol, Distilled Water

-

Purification: Strongly acidic cation-exchange resin (e.g., Dowex 50WX8,

form), 1M Aqueous Ammonium Hydroxide (

Experimental Protocol

Step-by-step experimental workflow for synthesizing this compound.

Phase 1: Free-Basing & Aminolysis

-

Preparation: In an oven-dried, pressure-rated reaction tube, suspend L-Histidine methyl ester dihydrochloride (5.0 g, 20.6 mmol) in anhydrous methanol (20 mL).

-

Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add Triethylamine (6.0 mL, 43.3 mmol, ~2.1 eq). Stir for 30 minutes. The solution will clarify as the free base is generated.

-

Aminolysis: Add a pre-cooled solution of 7N anhydrous Ammonia in Methanol (44 mL, 309 mmol, ~15.0 eq).

-

Incubation: Seal the reaction tube securely with a Teflon-lined cap to prevent ammonia gas escape. Allow the mixture to warm to room temperature (20–25 °C) and stir continuously for 48 to 72 hours.

Phase 2: In-Process Quality Control (IPQC)

To ensure the protocol is self-validating, do not proceed to purification until TLC confirms complete consumption of the starting material.

-

Method: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with

(80:18:2 v/v). -

Visualization: Stain with Pauly’s reagent (detects the imidazole ring). The product will appear at a lower

(~0.15) compared to the methyl ester (~0.35) due to the increased hydrogen-bonding capacity of the primary amide.

Phase 3: Downstream Purification (Cation-Exchange)

Because this compound is highly polar and possesses multiple basic sites, it cannot be easily partitioned into organic solvents during a standard aqueous workup. Cation-exchange chromatography is required.

-

Concentration: Carefully vent the reaction tube in a fume hood. Concentrate the mixture under reduced pressure at 30 °C to remove methanol, excess ammonia, and volatile TEA.

-

Resin Loading: Dissolve the crude residue in a minimum volume of distilled water. Load onto a column packed with a strongly acidic cation-exchange resin.

-

Washing: Wash the column with 3 column volumes (CV) of distilled water, followed by 2 CV of 50% methanol/water. This elutes non-basic impurities and residual TEA.

-

Elution: Elute the target this compound using 1M aqueous

. Collect the ninhydrin-positive fractions. -

Isolation: Pool the product fractions and lyophilize to yield this compound as a highly pure, white powder.

Data Presentation & Analytical Validation

The following table summarizes the quantitative analytical data required to validate the structural integrity and purity of the synthesized this compound.

| Analytical Technique | Target Metric / Signal | Mechanistic & Structural Significance |

| TLC (Silica Gel) | Confirms conversion to a more polar, hydrogen-bonding capable functional group (amide vs. ester). | |

| Disappearance of singlet at | Definitive proof of complete nucleophilic displacement of the methoxy leaving group. | |

| Imidazole protons at | Confirms the structural integrity of the sensitive imidazole ring was maintained during basic aminolysis. | |

| ESI-MS (Positive) | Provides absolute mass validation of the this compound product. |

References

-

Title: Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

-

Title: Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester Source: Biochemistry (ACS Publications) URL: [Link]

-

Title: Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: L-Histidinamide as a Multidentate Ligand in Copper(II) Coordination Chemistry

Executive Summary

The rational design of metal-ligand complexes is a cornerstone of biomimetic chemistry and drug development. Among amino acid derivatives, L-Histidinamide (L-HisNH₂) stands out as a highly versatile, multidentate ligand for Copper(II) ions. Unlike standard L-histidine, the amidation of the C-terminal carboxylate fundamentally alters the thermodynamic landscape of coordination, enabling metal-promoted deprotonation of the amide nitrogen at physiological pH.

This application note provides a comprehensive technical guide on the mechanistic principles, thermodynamic profiling, and practical applications of Cu(II)-L-Histidinamide complexes. It is designed for researchers developing artificial metalloenzymes, oxidative stress modulators, and novel coordination compounds.

Mechanistic Principles of Coordination

The interaction between Cu(II) and this compound is driven by the ligand's unique topology, which offers three primary coordination sites: the primary amino nitrogen, the imidazole ring (pyridine-type nitrogen), and the amide nitrogen.

The Imidazole "Anchoring" Effect

In aqueous media, the imidazole nitrogen of the histidine side chain acts as a potent anchoring site[1]. Because multi-histidine Cu(II) binding is extremely effective, the initial coordination event typically occurs between the Cu(II) center and the imidazole nitrogen, stabilizing the peptide structure and lowering the entropic barrier for subsequent chelation by the primary amino group[1].

Metal-Promoted Amide Deprotonation

The most critical feature of this compound coordination is the behavior of the amide group. In the absence of a metal ion, the amide proton has a pKa > 14. However, once the Cu(II) ion is anchored by the amino and imidazole nitrogens, its strong Lewis acidity draws electron density away from the amide bond. This dramatically lowers the pKa of the amide proton to approximately 8.0–8.5. Consequently, at slightly alkaline or physiological pH, the amide nitrogen deprotonates and coordinates directly to the Cu(II) center, forming a highly stable, planar macrochelate system.

Caption: pH-Dependent Speciation and Coordination Pathway of Copper(II)-L-Histidinamide Complexes.

Thermodynamic Profiling and Quantitative Data

Understanding the stability of these complexes is vital for predicting their behavior in biological fluids. The stability constants (

Table 1: Physicochemical and Thermodynamic Properties of this compound-Cu(II) Systems

| Parameter | Value / Range | Experimental Conditions | Mechanistic Significance |

| pKa (Imidazole) | ~ 6.0 | Aqueous, 25°C, I = 0.15 M | Determines the pH at which the anchor site becomes available for metal binding. |

| pKa (Amino) | ~ 7.8 | Aqueous, 25°C, I = 0.15 M | Primary driver for initial 1:1 complexation at neutral pH. |

| log | 10.5 – 11.5 | Aqueous, 25°C, I = 0.15 M | Indicates high stability of the initial amino-imidazole chelate before amide deprotonation. |

| log | 3.0 – 4.5 | Aqueous, 25°C, I = 0.15 M | Reflects the thermodynamic favorability of the metal-promoted amide deprotonation event. |

| log | 18.0 – 19.5 | Aqueous, 25°C, I = 0.15 M | Demonstrates the extreme stability of the bis-chelated complex formed in excess ligand conditions. |

Data synthesized from potentiometric studies of carnosine amides and histidine derivatives[3],[2].

Advanced Applications

Biomimetic Catalysis: Artificial Transaminases

This compound derivatives embedded in synthetic bilayer membranes (vesicles) have been successfully used to construct artificial transaminases. In systems utilizing hydrophobic pyridoxamine and pyruvate, the presence of Cu(II) and this compound derivatives (e.g.,

Therapeutics: Oxidative Stress and LDL Protection

Free Cu(II) ions catalyze the autoxidation of low-density lipoproteins (LDL) and the generation of reactive oxygen species (ROS) via Haber-Weiss chemistry. This compound-based carnosine analogues exhibit a high sequestering ability for Cu(II) at physiological pH. By locking the copper in a stable, redox-inert coordination geometry, these ligands protect LDL from oxidation and quench reactive carbonyl species like 4-hydroxynonenal (HNE), showcasing immense potential in neuroprotective drug development[2].

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into the choice of reagents (e.g., using non-coordinating anions) and environmental controls (e.g., inert atmospheres).

Protocol A: Synthesis and Isolation of [Cu(L-HisNH-)]⁺ Complex

Objective: To synthesize a pure, solid-state Cu(II)-L-Histidinamide complex. Rationale: Copper(II) perchlorate or nitrate is used instead of Copper(II) chloride. Chloride ions are strong competing ligands that can disrupt the weaker coordination of the amide nitrogen.

-